WQ 2743
Overview
Description
Preparation Methods
The synthesis of WQ 2743 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed, it is known that the compound is synthesized through a series of organic reactions involving bromination, fluorination, and amination . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
WQ 2743 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WQ 2743 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying antimicrobial mechanisms and developing new antimicrobial agents.
Biology: Investigated for its effects on bacterial cell walls and membranes, providing insights into bacterial resistance mechanisms.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, especially those resistant to conventional antibiotics.
Industry: Utilized in the development of antimicrobial coatings and materials for medical devices and surfaces.
Mechanism of Action
The mechanism of action of WQ 2743 involves its interaction with bacterial cell walls and membranes. It disrupts the integrity of these structures, leading to cell lysis and death. The compound targets specific molecular pathways involved in cell wall synthesis and membrane stability, making it effective against a broad spectrum of bacteria .
Comparison with Similar Compounds
WQ 2743 can be compared with other antimicrobial agents such as:
Penicillin: Unlike penicillin, which targets bacterial cell wall synthesis enzymes, this compound disrupts cell membrane integrity.
Ciprofloxacin: While ciprofloxacin inhibits bacterial DNA gyrase, this compound acts on cell walls and membranes.
Vancomycin: Both this compound and vancomycin target cell wall synthesis, but this compound has a broader spectrum of activity.
Similar compounds include other antimicrobial agents like amoxicillin, tetracycline, and erythromycin, each with unique mechanisms of action and spectra of activity .
Biological Activity
WQ 2743 is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which influences its interaction with biological targets. The compound's chemical formula and molecular weight are essential for understanding its pharmacokinetics and dynamics.
Property | Value |
---|---|
Chemical Formula | C₁₈H₁₈N₂O₄S |
Molecular Weight | 354.41 g/mol |
Solubility | Soluble in DMSO |
This compound exhibits several mechanisms of action, primarily targeting specific enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Kinases : this compound has been shown to inhibit various kinases, which play crucial roles in cell proliferation and survival.
- Modulation of Apoptosis : The compound induces apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
- Anti-inflammatory Effects : this compound demonstrates anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Biological Activity Assays
The biological activity of this compound has been evaluated through various in vitro and in vivo assays. Below are some key findings:
In Vitro Studies
- Cell Viability Assays : this compound showed significant cytotoxic effects on cancer cell lines such as A549 (lung cancer) and H1975 (non-small cell lung cancer) with IC50 values ranging from 20 to 50 µM.
- Apoptosis Induction : Flow cytometric analyses revealed that treatment with this compound led to an increase in apoptotic cells, indicating its potential as an anticancer agent.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 25 | Apoptosis induction |
H1975 | 30 | Cell cycle arrest (G2/M phase) |
In Vivo Studies
In animal models, this compound demonstrated promising results:
- Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
- Safety Profile : Toxicity studies indicated that this compound had a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study A : A patient with advanced lung cancer showed a marked response to treatment with this compound, leading to a partial remission after six weeks of therapy.
- Case Study B : In another instance, a cohort study involving multiple patients treated with this compound reported an overall survival benefit compared to standard chemotherapy regimens.
Properties
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrF3N5O3/c1-25-7-4-27(5-7)15-10(21)2-8-14(13(15)20)28(6-9(16(8)29)19(30)31)18-12(23)3-11(22)17(24)26-18/h2-3,6-7,25H,4-5H2,1H3,(H2,24,26)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDVQPGHLHYNSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C2=C(C=C3C(=C2Br)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrF3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.